molecular formula C22H22N4O3 B2896598 5-Methoxy-2-phenyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one CAS No. 941944-18-9

5-Methoxy-2-phenyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one

Cat. No. B2896598
CAS RN: 941944-18-9
M. Wt: 390.443
InChI Key: XYTNRHLCRCPRGO-UHFFFAOYSA-N
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Description

Pyridazinone derivatives are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .


Synthesis Analysis

The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .


Molecular Structure Analysis

Pyridazinone is the derivative of pyridazine which belong to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and oxygen atom at 3 position of the ring .


Chemical Reactions Analysis

The most potent PDE-III inhibitor of the series was 6-[4-(5-methyl-3-oxo-2,3,4,5-tetraliydro pyridazin-6-yl)phenyl]pyridazin-3(2H)-one (XCV). A methyl group at the C-5 position of dihydropyridazinone ring leads to enhanced potency .

Scientific Research Applications

Pharmacophore Design and Biological Evaluation

A study focused on the synthesis and biological characterization of compounds designed to fully match a three-dimensional pharmacophore model for alpha(1)-adrenoceptor antagonists. This research utilized the structure of trazodone as a starting point, modifying it to include different heteroaromatic rings and a pyridazin-3(2H)-one moiety to increase molecule length and fit into all pharmacophore features. Biological evaluation indicated compounds with significant alpha(1)-adrenoceptor affinity and selectivity, highlighting the chemical's potential in designing new therapeutics targeting alpha(1)-adrenoceptors (Betti et al., 2002).

Synthesis and Electronic Features

Another study explored the synthesis of 3-Phenyl-4H-benzo[hi]pyrrolo[2,1,5-cd]indolizin-4-one, revealing interesting electronic features such as a highly polarized structure in the ground state and significant stabilization of the excited state by protonation. This research provides insights into the electronic properties of pyridazinone derivatives, offering potential applications in developing materials with unique electronic characteristics (Noguchi et al., 1988).

Electroluminescence and Photoluminescence

Phenylene–2,5-dimethylpyrazinyl co-oligomers and a dipyridylpyrazine derivative were synthesized, showcasing violet-blue photoluminescence and blue electroluminescence. These findings suggest the chemical's application in developing materials for electroluminescent devices and photoluminescent materials, highlighting its potential in the field of optoelectronics (Türksoy et al., 2003).

Antibacterial Activity

Research into novel thieno[2,3-c]pyridazines, synthesized using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine, demonstrated antibacterial activities of the new compounds. This study highlights the potential of pyridazinone derivatives in developing new antibacterial agents, offering a promising avenue for antibiotic research (Al-Kamali et al., 2014).

Herbicide Action

A study on substituted pyridazinone compounds revealed their inhibitory effect on the Hill reaction and photosynthesis in barley, correlating with the phytotoxicity of pyrazon. This research presents the chemical's application in developing new herbicides, providing insights into its mode of action and potential for agricultural use (Hilton et al., 1969).

properties

IUPAC Name

5-methoxy-2-phenyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-29-19-16-20(27)26(18-10-6-3-7-11-18)23-21(19)22(28)25-14-12-24(13-15-25)17-8-4-2-5-9-17/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTNRHLCRCPRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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